Quinine Ascorbate

Description

Contextualization within Quinine (B1679958) Chemistry

Quinine is a naturally occurring alkaloid, historically extracted from the bark of the Cinchona tree. wikipedia.orgwikipedia.org It has been a cornerstone in the treatment of malaria for centuries and also sees use in managing conditions like babesiosis. wikipedia.org The complex chemical structure of quinine, with its quinoline (B57606) and quinuclidine (B89598) rings, has been a subject of extensive study, including its total synthesis, which was a landmark achievement in organic chemistry. wikipedia.org

Quinine's mechanism of action against the malaria parasite, Plasmodium falciparum, is believed to involve the inhibition of hemozoin biocrystallization, leading to an accumulation of toxic heme within the parasite. wikipedia.orgdrugbank.com It functions as a blood schizonticide, acting on the parasite within red blood cells. drugbank.com Quinine is a basic compound and is typically administered as a salt, such as quinine sulfate (B86663) or quinine hydrochloride, to improve its solubility and bioavailability. google.com

Table 1: Physicochemical Properties of Quinine

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O2 |

| Molecular Weight | 324.42 g/mol |

| Appearance | White crystalline powder |

| Taste | Very bitter |

| Melting Point | approx. 177 °C |

| Solubility | Sparingly soluble in water, soluble in alcohol and chloroform |

Data sourced from various chemical databases and literature.

The study of quinine derivatives and combinations is an active area of research. For instance, dihydroquinine, a natural impurity in quinine preparations, and 3-hydroxyquinine, its main metabolite, also exhibit antimalarial activity. nih.gov Research into the co-administration of quinine with other substances, including ascorbic acid, aims to enhance its therapeutic effects or mitigate its side effects. nih.govnih.govsupp.airesearchgate.netresearchgate.net

Rationale for Ascorbate (B8700270) Conjugation in Chemical Compound Development

The conjugation of active pharmaceutical ingredients with ascorbic acid is a recognized strategy in drug development, often employed to modify the physicochemical properties and therapeutic profile of a drug. Ascorbic acid is a water-soluble vitamin with well-known antioxidant properties. nih.gov

Several key rationales underpin the strategy of ascorbate conjugation:

Improved Solubility and Bioavailability: Ascorbic acid is highly soluble in water. Forming a salt or conjugate with a less soluble drug can enhance its aqueous solubility, which may in turn improve its absorption and bioavailability in the body.

Antioxidant Synergy: Ascorbic acid is a potent antioxidant. nih.gov Combining it with a drug can provide a synergistic effect, where the ascorbic acid component helps to mitigate oxidative stress. nih.govresearchgate.net Studies have shown that the combination of quinine and vitamin C can have a synergistic antiangiogenic effect, which is the inhibition of new blood vessel formation. nih.govresearchgate.net Another study in rats suggested that ascorbic acid can offer protection against quinine-induced testicular toxicity by reducing free radicals. nih.govresearchgate.net

Modified Release and Targeting: In some advanced drug delivery systems, ascorbic acid derivatives are used to create prodrugs. These are inactive compounds that are metabolized in the body to release the active drug. This approach can be used to target specific tissues or to control the rate of drug release.

Table 2: Physicochemical Properties of Ascorbic Acid

| Property | Value |

|---|---|

| Molecular Formula | C6H8O6 |

| Molecular Weight | 176.12 g/mol |

| Appearance | White crystalline solid |

| Taste | Acidic |

| Melting Point | approx. 190 °C (decomposes) |

| Solubility | Freely soluble in water, sparingly soluble in alcohol |

Data sourced from various chemical databases and literature.

While detailed research on the specific synthesis and characterization of quinine diascorbate is not widely published, the compound represents a scientifically grounded approach to potentially enhance the properties of quinine. The formation of a diascorbate salt is a plausible method to improve the aqueous solubility of the relatively hydrophobic quinine base. Furthermore, the documented synergistic and protective effects observed when quinine and ascorbic acid are co-administered provide a strong rationale for investigating their combination in a single chemical entity. nih.govnih.govresearchgate.netresearchgate.net Future research would be necessary to fully elucidate the specific physicochemical properties and biological activity of quinine diascorbate itself.

Structure

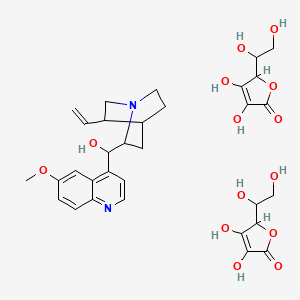

2D Structure

Properties

CAS No. |

146-40-7 |

|---|---|

Molecular Formula |

C32H40N2O14 |

Molecular Weight |

676.7 g/mol |

IUPAC Name |

bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one);(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O2.2C6H8O6/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*7-1-2(8)5-3(9)4(10)6(11)12-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2,5,7-10H,1H2/t13-,14-,19-,20+;2*2-,5+/m000/s1 |

InChI Key |

CJHQUYQRCLIWSW-JPGAVJPLSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for Quinine Diascorbate

Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatographic techniques are indispensable for separating quinine (B1679958) diascorbate from impurities and for its quantification. The inherent fluorescent properties of the quinine moiety make it particularly suitable for sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of quinine and its salts. When coupled with a fluorescence detector, it offers exceptional sensitivity and selectivity. The analysis of the quinine component in quinine diascorbate leverages the molecule's natural fluorescence, which provides a significant advantage over less sensitive detection methods like UV absorbance. nih.govmahidol.ac.th

For the quantitative determination of quinine, reversed-phase HPLC methods are commonly employed. researchgate.net A typical setup might use a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). researchgate.netnih.gov The fluorescence detector is set to an excitation wavelength around 325-340 nm and an emission wavelength of approximately 375-425 nm, which corresponds to the optimal fluorescence of the quinine molecule. mahidol.ac.thnih.gov This method allows for the detection of quinine at very low concentrations, with limits of detection (LOD) reported in the nanogram per milliliter range, making it highly suitable for purity analysis and quantitative assays. nih.gov The high specificity of fluorescence detection minimizes interference from the diascorbate (ascorbic acid) component and other potential non-fluorescent impurities.

Table 1: Representative HPLC Conditions for Quinine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, 5 µm, 250 x 4 mm | researchgate.net |

| Mobile Phase | Methanol:Acetonitrile:0.1M Ammonium Acetate (45:15:40 v/v/v) | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Fluorescence (Excitation: 325 nm, Emission: 375 nm) | researchgate.netnih.gov |

| Internal Standard | Salicylic acid | nih.gov |

| LOD | 0.3 ng | researchgate.net |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) presents a powerful alternative to HPLC for the analysis of charged species like quinine diascorbate. CE methods, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), offer high separation efficiency, short analysis times, and require minimal sample and reagent volumes. nih.gov

In the analysis of quinine, CE techniques can effectively separate it from its diastereomer, quinidine, and other related impurities. magritek.com For instance, the use of a buffer modifier like β-cyclodextrin in CZE or an organic solvent in MEKC can achieve complete resolution of these closely related compounds. nih.gov When coupled with laser-induced fluorescence (LIF) detection, CE can achieve detection limits in the nanogram per milliliter range (ppb), which is comparable to sensitive HPLC-fluorescence methods. nih.gov This makes CE-LIF a highly suitable technique for the purity assessment of quinine diascorbate, ensuring the absence of critical impurities. nih.govslideshare.net Furthermore, CE with UV detection can provide the necessary sensitivity for therapeutic drug monitoring and toxicological screening. nih.govslideshare.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are crucial for confirming the chemical structure and assessing the purity of quinine diascorbate. These techniques provide detailed information about the molecular framework and the presence of any contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like quinine. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the proton (¹H) and carbon (¹³C) signals of the quinine structure, which is the core of quinine diascorbate. magritek.commagritek.com

The ¹H NMR spectrum of quinine provides initial information based on chemical shifts, signal integrations, and coupling patterns. magritek.com However, due to the complexity of the molecule, with 24 protons, significant signal overlap can occur. magritek.com To overcome this, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. magritek.com COSY helps to identify proton-proton couplings, while HSQC correlates protons to their directly attached carbons. magritek.com HMBC reveals longer-range correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the complete molecular structure. magritek.com The analysis of the ascorbic acid moiety would also be conducted, with its characteristic signals being identified to confirm the salt formation. dergipark.org.tr

Table 2: Key 2D NMR Experiments for Structural Elucidation of Quinine

| Experiment | Information Provided | Source |

|---|---|---|

| COSY | Identifies coupled ¹H nuclei (through-bond correlations). | magritek.com |

| HSQC | Correlates ¹H signals with their directly bonded ¹³C nuclei. | magritek.com |

| HMBC | Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. | magritek.com |

| ROESY/NOESY | Provides "through-space" correlations between protons, useful for stereochemistry. | magritek.com |

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of quinine diascorbate, thereby confirming its identity and purity. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful analytical tool. nih.govmdpi.com

In LC-MS, electrospray ionization (ESI) is a soft ionization technique commonly used that allows for the detection of the protonated molecular ion [M+H]⁺ of quinine, which has a mass-to-charge ratio (m/z) of 325.25. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, producing a characteristic pattern of daughter ions that serves as a structural fingerprint of the quinine molecule. researchgate.net This is invaluable for confirming the identity of the compound and for identifying related impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. researchgate.net Analysis of the diascorbate component would also be possible, though it is often the quinine moiety that is the primary focus. karazin.ua

Spectrophotometric Methods for Quinine Component Analysis

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of the quinine component in quinine diascorbate. Quinine exhibits characteristic absorption maxima in the ultraviolet region, which can be exploited for analysis. nih.gov

The UV spectrum of quinine in an acidic solution typically shows two main absorption peaks. These absorption characteristics are used for quantitative analysis based on the Beer-Lambert law. rsc.org Spectrophotometric methods are often used in combination with separation techniques like HPLC, where a UV or diode array detector (DAD) is employed. mdpi.com A DAD can acquire the full UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectrum to that of a reference standard. While not as selective as fluorescence detection, UV spectrophotometry is a robust and widely available technique for routine quality control analysis of the quinine content in quinine diascorbate. mdpi.comrsc.org

Electrochemical Approaches in Quinine Diascorbate Analysis

The electrochemical analysis of quinine diascorbate involves the study of its two constituent electroactive moieties: the quinine alkaloid and ascorbic acid. While direct electrochemical studies specifically on the quinine diascorbate salt are not extensively documented in scientific literature, a comprehensive understanding of its electrochemical behavior can be derived from the well-established electrochemical profiles of quinine and ascorbic acid individually. Electrochemical methods offer high sensitivity and are frequently employed for the determination of these substances. researchgate.netmdpi.com

The analysis of quinine diascorbate would be expected to show distinct electrochemical signals corresponding to the oxidation of the ascorbic acid component and the redox reactions of the quinine molecule. The exact potentials and characteristics of these signals can be influenced by the choice of electrode material, the pH of the supporting electrolyte, and the specific voltammetric technique applied. mdpi.compurdue.edu

Electrochemical Behavior of the Quinine Moiety

The quinine molecule contains a quinoline (B57606) ring system which is electrochemically active. researchgate.netnih.gov Its electrochemical behavior has been investigated using various techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netnih.gov Both oxidation and reduction peaks can be observed depending on the experimental conditions.

Research has shown that quinine can be oxidized at a boron-doped diamond electrode in a strongly acidic medium (2M HClO₄) at a potential of approximately +1.42 V. researchgate.net In alkaline environments, the oxidation potential shifts to a range of +0.94 V to +1.18 V. researchgate.net The reduction of quinine is also observable over a wide pH range. researchgate.net

Studies using a hanging mercury drop electrode (HMDE) in a Britton-Robinson buffer at pH 10.38 demonstrated a quasi-reversible electrochemical behavior for quinine. researchgate.netnih.gov In another study using a pretreated pencil graphite (B72142) electrode, a detection limit for quinine was found to be 2 x 10⁻⁷ M. nih.gov The use of modified electrodes, such as those incorporating carbon nanotubes, has been shown to enhance the electrochemical response to quinine, facilitating its detection. researchgate.net For instance, square wave voltammetry (SWV) has been successfully used for the quantitative analysis of quinine with a reported detection limit of 0.132 ng mL⁻¹. researchgate.netnih.gov

Interactive Table: Electrochemical Parameters for Quinine Analysis

| Technique | Electrode | Medium/pH | Potential (V) | Analyte | Detection Limit | Reference |

|---|---|---|---|---|---|---|

| DPV | Boron-Doped Diamond | Britton-Robinson buffer | -1.11 to -1.51 (Epc) | Quinine | 10⁻⁶ M | researchgate.net |

| CV | Boron-Doped Diamond | 2 M HClO₄ | +1.42 (Epa) | Quinine | - | researchgate.net |

| SWV | Hanging Mercury Drop | Britton-Robinson buffer (pH 10.38) | - | Quinine | 0.132 ng/mL | researchgate.netnih.gov |

| DPV | Hanging Mercury Drop | Britton-Robinson buffer (pH 10.38) | - | Quinine | 0.238 ng/mL | researchgate.netnih.gov |

Epa: Anodic Peak Potential, Epc: Cathodic Peak Potential. This table is for informational purposes and specific values can vary based on experimental setup.

Electrochemical Behavior of the Ascorbic Acid Moiety

Ascorbic acid (Vitamin C) is readily oxidized electrochemically, and this property is the basis for its voltammetric determination. mdpi.com The process typically involves a two-electron, two-proton transfer, converting ascorbic acid to dehydroascorbic acid. mdpi.com The oxidation potential is pH-dependent. mdpi.com

Various electrodes have been employed for ascorbic acid detection, with modified electrodes often used to improve sensitivity and selectivity, and to lower the required overpotential for oxidation. mdpi.commdpi.com For example, using an iodine-coated platinum electrode in a 0.1 M KCl supporting electrolyte, the anodic peak for ascorbic acid oxidation was observed at approximately +0.28 V. bvsalud.org This method demonstrated a limit of detection of 1.0 µM. bvsalud.org

Other research using a graphene oxide paste electrode modified with a manganese(II) complex reported an oxidation peak for ascorbic acid at +0.216 V in an acetate buffer of pH 5.4. mdpi.com Differential pulse voltammetry (DPV) is a sensitive technique for its quantification. farmaciajournal.com Studies have shown that DPV can be used for the detection of ascorbic acid in various pH buffers, with linearity observed in the micromolar concentration ranges. farmaciajournal.com

Interactive Table: Electrochemical Parameters for Ascorbic Acid Analysis

| Technique | Electrode | Medium/pH | Potential (V) | Analyte | Detection Limit | Reference |

|---|---|---|---|---|---|---|

| CV | Iodine-Coated Platinum | 0.1 M KCl | ~+0.28 (Epa) | Ascorbic Acid | 1.0 µM | bvsalud.org |

| SWV | Mn-GrOPE | Acetate buffer (pH 5.4) | +0.216 (Epa) | Ascorbic Acid | 1.288 µg/L | mdpi.com |

| DPV | PdNPs@N-GQD/GCE | - | ~0 (Epa) | Ascorbic Acid | 23 nM | nih.gov |

Epa: Anodic Peak Potential. Mn-GrOPE: Manganese-Graphene Oxide Paste Electrode, PdNPs@N-GQD/GCE: Palladium Nanoparticles on Nitrogen-Doped Graphene Quantum Dot Modified Glassy Carbon Electrode. This table is for informational purposes and specific values can vary based on experimental setup.

In the analysis of quinine diascorbate, the resulting voltammogram would likely exhibit a combination of these features. An anodic peak at a lower positive potential would be attributable to the oxidation of ascorbic acid, while the redox signals for the quinine moiety would appear at different, typically higher, potentials. The distinct separation of these signals would allow for the simultaneous characterization or quantification of both components in the compound. purdue.edu

Mechanistic Investigations of Quinine Diascorbate S Biological Activities in Preclinical Systems

Anti-angiogenic Mechanisms in Preclinical Models

The formation of new blood vessels, a process known as angiogenesis, is critical in both normal physiological functions and pathological conditions. nih.gov Preclinical research has explored the anti-angiogenic potential of quinine (B1679958), a primary component of quinine diascorbate, both individually and in concert with ascorbic acid.

Ex vivo models, such as the rat aorta ring assay, provide a valuable platform for investigating the direct effects of compounds on blood vessel growth outside of a living organism. researchgate.netplos.org Studies utilizing this assay have demonstrated that quinine exerts a significant, dose-dependent inhibitory effect on the sprouting of microvessels from rat aortic rings when compared to untreated controls. nih.govwaocp.org The maximum anti-angiogenic effect was observed at a concentration of 100 µg/ml, which resulted in a 98% inhibition of blood vessel growth. nih.govnih.gov

| Quinine Concentration (µg/ml) | Inhibition of Blood Vessel Growth (%) |

|---|---|

| 100 | 98% ± 0.07 |

To validate ex vivo findings, the anti-angiogenic activity of quinine has been assessed in in vivo systems, such as the chick chorioallantoic membrane (CAM) assay. researchgate.netmdpi.com The CAM assay serves as a well-established model to observe the formation of new blood vessels in a living organism. mdpi.com In this model, quinine demonstrated a potent ability to inhibit blood vessel formation. nih.gov A concentration of 0.5 mg/ml of quinine was shown to inhibit blood vessels by more than 10mm, accompanied by a pale yellowish discoloration in the area. nih.gov These in vivo results corroborate the inhibitory effects observed in the ex vivo aortic ring assays, confirming the anti-angiogenic potential of quinine in a complex biological environment. nih.govnih.gov

| Quinine Concentration (mg/ml) | Observation |

|---|---|

| 0.5 | >10mm inhibition of blood vessels with pale yellowish discoloration |

Research has also investigated the combined effect of quinine and ascorbic acid (Vitamin C) on angiogenesis. nih.govnih.gov Ascorbic acid is known to possess anti-angiogenic properties. nih.govvascularcell.com When used in combination, quinine and ascorbic acid exhibit a significant synergistic effect, meaning their combined impact is greater than the sum of their individual effects. nih.govwaocp.org

In the rat aorta ring assay, combining the IC₅₀ (the concentration required to inhibit 50% of blood vessel growth) of quinine (5.05 µg/ml) with the IC₅₀ of ascorbic acid (22.87 µg/ml) resulted in an 85% inhibition of vessel growth. nih.govwaocp.orgnih.gov This powerful synergy was also confirmed in the in vivo CAM assay, where a combination of 0.25 mg/ml of quinine and 0.25 mg/ml of ascorbic acid produced an inhibition zone of more than 10 mm, similar to a much higher concentration of quinine alone. nih.gov These findings suggest that the combination of quinine and ascorbic acid can substantially enhance the inhibition of blood vessel growth. nih.govresearchgate.net

| Compound(s) | Concentration (µg/ml) | Resulting Inhibition of Vessel Growth |

|---|---|---|

| Quinine (IC₅₀) + Ascorbic Acid (IC₅₀) | 5.05 + 22.87 | 85% |

Antioxidant and Free Radical Scavenging Properties of Quinine and Ascorbate (B8700270) Component

The components of quinine diascorbate, quinine and ascorbate, both possess significant antioxidant and free radical scavenging capabilities. nih.govjournalijmrr.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. nih.govtubitak.gov.tr

In vitro studies have systematically evaluated the free radical scavenging activity of quinine against various reactive oxygen species (ROS) and compared its efficacy to ascorbic acid, a well-established antioxidant standard. journalijmrr.comnepjol.info Across multiple assays, quinine has demonstrated strong, dose-dependent antioxidant activity. journalijmrr.com

For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, quinine showed an IC₅₀ value of 42.15 µg/mL, which is comparable to ascorbic acid's IC₅₀ of 35.97 µg/mL. journalijmrr.com Similar potent activity was observed in scavenging hydroxyl radicals, superoxide (B77818) radicals, and nitric oxide radicals. journalijmrr.com These comparative analyses conclude that quinine possesses potent antioxidant and free radical scavenging properties, comparable to the standard antioxidant ascorbic acid. journalijmrr.com

| Free Radical Scavenging Assay | Quinine (IC₅₀) | Ascorbic Acid (Standard) (IC₅₀) |

|---|---|---|

| DPPH Radical | 42.15 | 35.97 |

| Hydroxyl Radical | 47.52 | 34.24 |

| Superoxide Radical | 46.55 | 34.91 |

| Hydrogen Peroxide Radical | 43.63 | 37.00 |

| Nitric Oxide Radical | 40.03 | 34.60 |

The antioxidant effects of quinine and ascorbate are mediated through several molecular pathways. Quinine's strong free radical scavenging activity is attributed to the presence of reductant moieties, such as hydroxyl (-OH) and α,β-carbonyl groups, within its molecular structure. nih.govresearchgate.net These groups can react with free radicals, stabilizing them and terminating the damaging free radical chain reactions. researchgate.net Furthermore, quinine has been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory and oxidative stress responses. nih.govresearchgate.net

Ascorbic acid modulates oxidative stress through its role in the ascorbate-glutathione pathway, a crucial cellular antioxidant system that detoxifies reactive oxygen species. nih.gov It can directly scavenge various ROS and regenerate other antioxidants like α-tocopherol (Vitamin E). mdpi.com The cellular defense against oxidative stress also involves the activation of transcription factors like Nrf2 (NF-E2-related factor 2), which regulates the expression of numerous antioxidant and protective proteins. mdpi.com The antioxidant properties of compounds like quinine and ascorbic acid can contribute to the activation of such protective signaling pathways, thereby helping to restore redox homeostasis in cells. mdpi.com

Interactions with Cellular Processes in Preclinical Organ Systems

Quinine's interactions with cellular processes extend beyond its antiparasitic effects, with notable impacts on various organ systems in preclinical models.

Preclinical studies, primarily in rat models, have demonstrated that quinine can exert toxic effects on testicular physiology and spermatogenesis. Administration of quinine has been shown to induce testicular damage, including degeneration of seminiferous tubules and disruption of the germinal epithelium. researchgate.netresearchgate.netresearchgate.net These histological changes are associated with adverse effects on sperm parameters.

Research has consistently reported a significant decrease in sperm count and motility in rats treated with quinine. researchgate.netnih.govbiotech-asia.orgresearchgate.net Furthermore, an increase in the percentage of abnormal sperm morphology has been observed. researchgate.net The testicular toxicity of quinine is thought to be linked to the impairment of the antioxidant defense system and an increase in lipid peroxidation within the testes. researchgate.netnih.gov Some studies have explored the potential of co-administering antioxidant compounds, such as quercetin (B1663063) and ascorbic acid, to mitigate quinine-induced testicular damage. researchgate.netnih.gov

The following table summarizes findings from preclinical studies on the impact of quinine on testicular parameters in rats.

| Parameter | Animal Model | Quinine Administration | Observed Effects | Reference |

| Testicular Histology | Sprague-Dawley Rats | 10 mg/kg/day for 8 weeks | Marked degeneration of seminiferous tubules | researchgate.net |

| Sperm Count | Wistar Rats | 8.57 mg/kg/day for 50 days | Significant reduction | proquest.com |

| Sperm Motility | Sprague-Dawley Rats | 10 mg/kg/day for 8 weeks | Significant decrease | nih.govresearchgate.net |

| Testicular Testosterone (B1683101) | Sprague-Dawley Rats | 10 mg/kg/day for 8 weeks | Significant decrease | nih.gov |

| Testicular Lipid Peroxidation (MDA levels) | Sprague-Dawley Rats | 10 mg/kg/day for 8 weeks | Significant increase | nih.gov |

Quinine has been shown to modulate hormonal pathways, particularly those involved in male reproduction. Studies in adult male Sprague-Dawley rats have demonstrated that quinine administration leads to a significant reduction in both serum and testicular levels of testosterone. nih.govresearchgate.net This suggests that quinine may interfere with the steroidogenic function of Leydig cells in the testes. nih.gov

The decrease in testosterone levels is a plausible mechanism contributing to the observed adverse effects on spermatogenesis and testicular health. nih.govresearchgate.net Interestingly, co-administration of testosterone has been shown to prevent quinine-induced testicular damage and the associated decline in sperm concentration and motility in rats. researchgate.net This finding supports the hypothesis that quinine's testicular toxicity is at least partially mediated through its impact on androgen levels. researchgate.net One study also noted that while quinine treatment decreased testicular testosterone, the administration of ascorbic acid appeared to have a protective effect against this reduction. nih.gov

Antimicrobial and Antiparasitic Mechanism of Action

The primary and most well-understood biological activity of quinine is its action against parasites, particularly the Plasmodium species that cause malaria. Its antimicrobial effects against other pathogens have also been investigated.

The cornerstone of quinine's antimalarial action is its interference with the heme detoxification pathway in the parasite. nih.govresearchgate.net During its intraerythrocytic stage, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. nih.govpatsnap.com To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin. nih.govpatsnap.com

Quinine is thought to accumulate in the parasite's acidic food vacuole, where this detoxification process occurs. drugbank.comnih.gov It then inhibits the formation of hemozoin, likely by binding to heme and preventing its polymerization. patsnap.comnih.gov This inhibition leads to the accumulation of toxic free heme within the parasite, which in turn causes oxidative damage to cellular components and ultimately leads to the parasite's death. nih.govpatsnap.com This mechanism of action is shared with other quinoline (B57606) antimalarials like chloroquine (B1663885). nih.govnih.gov

In addition to its effects on heme detoxification, in vitro studies have indicated that quinine can inhibit nucleic acid and protein synthesis in Plasmodium falciparum. wikipedia.orgpediatriconcall.com The precise mechanisms of this inhibition are not as well-defined as its action on heme polymerization.

Some research suggests that quinine may interfere with the parasite's ability to replicate and transcribe its genetic material. patsnap.com One hypothesis is that quinine can intercalate into the parasite's DNA, thereby disrupting these fundamental cellular processes. nih.gov Furthermore, there is evidence that some antimalarial drugs, including the related compound mefloquine (B1676156), can inhibit protein synthesis by binding to the parasite's ribosome. nih.gov While the direct binding of quinine to the ribosome in the same manner is still under investigation, it represents a potential additional mechanism of its antiparasitic activity. nih.gov Another proposed mechanism involves the inhibition of purine (B94841) nucleoside phosphorylase, an enzyme crucial for the parasite's ability to salvage purines from the host for its own DNA and RNA synthesis. youtube.com

Plasmodium falciparum relies heavily on glycolysis for energy production during its asexual stage in red blood cells. nih.gov In vitro evidence suggests that quinine can inhibit glycolysis in the parasite. wikipedia.orgpediatriconcall.com This disruption of the parasite's primary energy-producing pathway would contribute to its demise.

While the specific enzymatic target of quinine within the glycolytic pathway is not definitively established, studies on other antimalarial compounds have shown that targeting key glycolytic enzymes can be an effective strategy. nih.gov For instance, mutations in the Plasmodium falciparum phosphofructokinase (PfPFK9) gene have been associated with resistance to certain antimalarial compounds, highlighting the importance of this pathway. nih.gov Quinine's ability to stimulate insulin (B600854) secretion in the host can also lead to hypoglycemia, which may indirectly affect the parasite by reducing the availability of its primary energy source, glucose. nih.govresearchgate.net

Targeting of Specific Parasitic Enzymes, e.g., Purine Nucleoside Phosphorylase

Recent mechanistic studies have sought to identify the precise molecular targets of antimalarial drugs like quinine, which have been in clinical use for decades with an elusive mechanism of action. nih.govjmu.edu A significant breakthrough in this area has been the identification of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) as a direct binding target for quinine. nih.govntu.edu.sgresearchgate.net PfPNP is crucial for the parasite's purine salvage pathway, which is essential for synthesizing the DNA and RNA required for its survival and replication. researchgate.net

Using advanced techniques such as the cellular thermal shift assay coupled with mass spectrometry (MS-CETSA), researchers have demonstrated that quinine directly engages with PfPNP. nih.govjmu.eduntu.edu.sg These investigations, performed in both P. falciparum parasite lysates and intact infected red blood cells, confirmed that quinine and the related quinoline drug mefloquine bind within the enzyme's active site. nih.govresearchgate.net Further biophysical and structural analyses have established that quinine binds to PfPNP with a high affinity, showing binding at low nanomolar concentrations, which suggests this interaction is a substantial contributor to its therapeutic antimalarial effect. nih.govntu.edu.sg Additional isobologram analysis has shown a subadditive effect with known PfPNP inhibitors like immucillin H, further supporting an overlapping mode of action and validating PfPNP as a key target. nih.gov The inhibition of PfPNP by quinine is considered a promising avenue for antimalarial therapy, potentially overcoming existing resistance patterns. researchgate.net

Table 1: Research Findings on Quinine's Interaction with P. falciparum Purine Nucleoside Phosphorylase (PfPNP)

| Finding | Method(s) Used | Implication | Source(s) |

|---|---|---|---|

| Identification of PfPNP as a target | Cellular Thermal Shift Assay (CETSA), Mass Spectrometry | Confirms a direct molecular target for quinine in the malaria parasite. | nih.gov, ntu.edu.sg, jmu.edu |

| Binding Location | Biophysical and Structural Studies | Quinine binds within the active site of the PfPNP enzyme. | nih.gov, researchgate.net |

| Binding Affinity | Biophysical Assays | Binds with high affinity (low nanomolar range), indicating a therapeutically relevant interaction. | nih.gov |

| Overlapping Mode of Action | Isobologram Analysis | Shows subadditivity with other PfPNP inhibitors, corroborating the mechanism. | nih.gov |

Anticancer Activity of Quinine Derivatives in Preclinical Cell Lines

The quinoline scaffold, the core structure of quinine, is recognized as a versatile and privileged structure in medicinal chemistry for the development of anticancer agents. ekb.eg Derivatives of quinoline have demonstrated significant anticancer properties in a multitude of preclinical studies across various cancer cell lines, including breast, lung, colon, renal, and esophageal cancers. ekb.egarabjchem.orgnih.gov The interest in natural molecules like quinine has spurred extensive research into the synthesis and evaluation of structurally diverse quinoline derivatives for oncology applications. ekb.eg

The antitumor mechanisms of these compounds are multifaceted and potent. They have been shown to act as growth regulators through numerous pathways, including the induction of apoptosis (programmed cell death), arrest of the cell cycle, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and disruption of cancer cell migration. ekb.egarabjchem.org Furthermore, quinoline derivatives have been developed to inhibit specific molecular targets crucial for cancer progression, such as tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org

Autophagy Induction by Quinine Analogs

Autophagy is a cellular degradation and recycling process that plays a complex, dual role in cancer. hilarispublisher.comnih.gov While it can promote cell survival and therapeutic resistance, its modulation also presents a therapeutic opportunity. hilarispublisher.comnih.gov Chloroquine (CQ), a well-known antimalarial analog of quinine, has been widely studied for its ability to inhibit autophagy. hilarispublisher.comnih.gov The mechanism involves its accumulation in acidic lysosomes, which raises the lysosomal pH and disrupts the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagy process. hilarispublisher.comresearchgate.net

This inhibition of autophagy by quinoline-based drugs can lead to cytotoxic effects in cancer cells. nih.gov For instance, in glioma cell lines, treatment with quinine and other analogs blocked cellular autophagy, which was associated with the induction of endoplasmic reticulum (ER) stress and apoptosis. nih.gov

Interestingly, the effect of quinine analogs on autophagy is not limited to inhibition. Recent research has focused on synthesizing novel chloroquine analogs with different mechanisms. In a notable study, the most potent new analogs were found to be inducers of autophagy. hilarispublisher.com These compounds enhanced the accumulation of the autophagy marker LC3B-II and promoted the degradation of the p62 protein. hilarispublisher.com This induction of autophagy was linked to subsequent apoptotic cell death, suggesting that for some cancer types, pushing cells into autophagy can be a pro-death signal. hilarispublisher.com

Table 2: Effects of Quinine and its Analogs on Autophagy in Cancer Cells

| Compound Class | Primary Effect on Autophagy | Consequence in Cancer Cells | Source(s) |

|---|---|---|---|

| Quinine, Chloroquine (CQ), Hydroxychloroquine (HCQ) | Inhibition | Blocks autophagosome-lysosome fusion, can induce ER stress and apoptosis. | nih.gov, hilarispublisher.com |

| Novel Chloroquine Analogs (e.g., Compounds 5 & 6) | Induction | Enhances LC3B-II accumulation and p62 degradation, leading to autophagy-dependent apoptosis. | hilarispublisher.com |

In Vitro Cytotoxicity Studies against Tumor Cell Lines

A vast body of preclinical research has documented the cytotoxic (cell-killing) effects of quinine derivatives against a wide array of human tumor cell lines. arabjchem.org These in vitro studies are fundamental for identifying promising anticancer candidates for further development. The methylthiazoletetrazolium (MTT) assay and other cell viability assays are commonly used to quantify the cytotoxic concentration of compounds required to kill 50% of cells (CC50 or IC50). scielo.brrsc.org

Numerous synthetic quinoline derivatives have shown potent activity. For example, a series of 4-aminoquinoline (B48711) derivatives were effective against human breast tumor cell lines MCF-7 and MDA-MB468. nih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB468 cells. nih.gov In another study, quinoline-chalcone hybrids were screened against multiple cell lines, with one compound displaying exceptional potency with IC50 values ranging from 0.009 to 0.016 μM. rsc.org These studies often demonstrate that newly synthesized compounds have greater apoptosis-inducing capabilities than some existing anticancer drugs. globalresearchonline.net

Table 3: Examples of In Vitro Cytotoxicity of Quinine Derivatives in Tumor Cell Lines

| Derivative / Hybrid Class | Cancer Cell Line(s) | Observed Cytotoxic Effects / Potency | Source(s) |

|---|---|---|---|

| 4-aminoquinoline derivatives | MCF-7, MDA-MB468 (Breast) | Compounds were effective on both lines; one was particularly potent against MDA-MB468. | nih.gov |

| Quinine | Glioma cell lines | Exerted cytotoxic effects on drug-sensitive and drug-resistant glioma cells. | nih.gov |

| Quinoline-Chalcone hybrids | A-549 (Lung), A375 (Melanoma), MCF-7 (Breast), HT-29 (Colon), ACHN (Renal) | Potent activity, with one compound showing IC50 values of 0.009-0.016 µM. | rsc.org |

| Quinoline-Chalcone hybrids | A549 (Lung), K-562 (Chronic Myelogenous Leukemia) | Two compounds were most active with IC50 values of 1.91 and 5.29 µM, respectively. | rsc.org |

| Quinoxalinedione derivative (Compound 10) | MKN 45 (Gastric Adenocarcinoma) | Markedly cytotoxic with an IC50 value of 0.073 µM. | nih.gov |

| Quinazolinone derivatives (M1 and M2) | MCF-7 (Breast), A549 (Lung) | Found to be effective inducers of apoptosis. | researchgate.net |

Theoretical and Computational Studies on Quinine Diascorbate Interactions

Molecular Modeling and Docking Simulations of Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a ligand, such as Quinine (B1679958) Diascorbate, and a biological target, typically a protein or enzyme. These simulations provide insights into the binding affinity, orientation, and specific molecular interactions that govern the compound's potential biological activity.

In a typical study, a 3D model of Quinine Diascorbate would be generated and optimized. This model would then be "docked" into the binding site of a target protein. The simulation software calculates the most favorable binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 1: Hypothetical Docking Simulation Parameters for Quinine Diascorbate

This table illustrates the typical parameters that would be defined in a docking study. The specific values and targets would need to be determined by experimental goals.

| Parameter | Example Value/Setting | Purpose |

| Target Protein | Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) | To investigate the potential antimalarial mechanism by predicting binding to a key parasite enzyme. |

| Ligand | Quinine Diascorbate (3D structure) | The molecule of interest whose binding characteristics are being studied. |

| Docking Software | AutoDock Vina, Schrödinger Glide | Algorithm-based software to perform the docking calculations and predict binding modes. |

| Search Space (Grid Box) | Centered on the known active site of the target | Defines the three-dimensional area where the software will attempt to place the ligand. |

| Scoring Function | Vina Score, GlideScore | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol). |

| Output Data | Binding Energy (kcal/mol), RMSD, Interaction Analysis | Key metrics to evaluate the stability and nature of the ligand-protein complex. |

Future research employing these methods could reveal how the diascorbate moiety influences the binding of the quinine scaffold to its targets compared to other salt forms.

Quantum Chemical Calculations for Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to map out the electron density distribution and predict a wide range of molecular properties.

For Quinine Diascorbate, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Generate electrostatic potential (ESP) maps: Visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which are crucial for predicting intermolecular interactions.

Table 2: Illustrative Quantum Chemical Properties for a Compound like Quinine Diascorbate

This table shows the type of data that would be generated from quantum chemical calculations. The values are purely illustrative.

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -2500.123 | A measure of the molecule's overall stability at 0 Kelvin. |

| HOMO Energy (eV) | -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.3 | An indicator of chemical reactivity and stability. A larger gap implies greater stability. |

| Dipole Moment (Debye) | 4.8 | Measures the overall polarity of the molecule, influencing its solubility and interaction with polar molecules. |

Such studies would be invaluable in understanding the intrinsic chemical properties of Quinine Diascorbate, explaining its stability and how it might participate in chemical reactions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate variations in a molecule's physicochemical properties with changes in its biological activity.

A computational SAR study on a series of quinine analogs, including Quinine Diascorbate, would involve:

Data Set Compilation: Assembling a group of related molecules with known biological activity data (e.g., IC50 values).

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Model Generation: Using statistical techniques like multiple linear regression or machine learning to build a mathematical model that links the descriptors to the biological activity.

Model Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Table 3: Example of a QSAR Data Matrix

This table demonstrates the basic structure of a data set prepared for a QSAR study.

| Compound | Biological Activity (IC50, µM) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Dipole Moment (Descriptor 3) |

| Quinine | 0.5 | 324.4 | 3.4 | 3.7 |

| Quinine Diascorbate | To be determined | To be calculated | To be calculated | To be calculated |

| Analog A | 1.2 | 338.5 | 3.8 | 4.1 |

| Analog B | 0.3 | 310.3 | 3.1 | 3.5 |

By establishing a robust QSAR model, researchers could predict the activity of novel, unsynthesized quinine derivatives and prioritize the most promising candidates for further development, potentially including other salt forms or structural modifications of the diascorbate component.

Q & A

Q. How to reconcile contradictory findings in quinine diascorbate’s redox modulation across studies?

Q. What are the best practices for integrating quinine diascorbate’s preclinical data into translational research frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.